molecular formula C17H19ClN6O2S B2756947 N-(3-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1014094-85-9

N-(3-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2756947
CAS No.: 1014094-85-9
M. Wt: 406.89
InChI Key: WIBGMXTUFFBDRJ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring:

  • A 3-chlorophenyl group linked via an acetamide moiety.
  • A 1,2,4-triazole core substituted with an ethyl group and a 3-methoxy-1-methylpyrazole ring.
    This structure combines halogenated aromaticity, sulfur-containing linkages, and nitrogen-rich heterocycles, which are common in agrochemicals and pharmaceuticals for their bioactivity .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN6O2S/c1-4-24-15(13-9-23(2)22-16(13)26-3)20-21-17(24)27-10-14(25)19-12-7-5-6-11(18)8-12/h5-9H,4,10H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBGMXTUFFBDRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Cl)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antifungal research. The combination of a pyrazole and a triazole moiety in its structure suggests a multifaceted mechanism of action that warrants detailed exploration.

Chemical Structure

The compound can be described by the following structural formula:

N 3 chlorophenyl 2 4 ethyl 5 3 methoxy 1 methyl 1H pyrazol 4 yl 4H 1 2 4 triazol 3 yl thio acetamide\text{N 3 chlorophenyl 2 4 ethyl 5 3 methoxy 1 methyl 1H pyrazol 4 yl 4H 1 2 4 triazol 3 yl thio acetamide}

Biological Activity Overview

Recent studies have highlighted the biological activities associated with triazole and pyrazole derivatives. The specific compound under investigation has shown promise in various biological assays.

1. Anti-inflammatory Activity

A review of recent developments in pyrazole pharmacophores indicates that compounds with similar structures have exhibited significant anti-inflammatory effects. For instance, a series of 1,2,3-triazole-linked compounds demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac sodium .

Table 1: Anti-inflammatory Activity of Related Compounds

CompoundIC50 (μg/mL)Reference
Compound A60.56
Compound B57.24
Diclofenac Sodium54.65

2. Antifungal Activity

The triazole moiety is known for its antifungal properties. Recent literature suggests that derivatives containing the 1,2,4-triazole core have broad-spectrum antifungal activity against various fungal pathogens . The presence of the methoxy group in the pyrazole structure may enhance this activity by improving solubility and bioavailability.

Table 2: Antifungal Activity of Triazole Derivatives

CompoundActivity SpectrumReference
Triazole ABroad-spectrum
Triazole BModerate activity

Study on Anti-inflammatory Effects

In a study evaluating a series of pyrazole derivatives, researchers found that compounds with similar structural features to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism was attributed to the modulation of NF-kB signaling pathways .

Study on Antifungal Properties

Another study investigated the antifungal efficacy of various triazole derivatives against Candida species. The results indicated that compounds with a similar scaffold to our target compound demonstrated effective inhibition of fungal growth at low concentrations . This reinforces the potential application of this compound as an antifungal agent.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds containing thiadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, studies have indicated that derivatives of these compounds can effectively inhibit the growth of various bacterial strains.

Case Study:

A recent study published in the Journal of Medicinal Chemistry demonstrated that similar triazole derivatives exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 10 to 50 µg/mL, suggesting that N-(3-chlorophenyl)-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide could possess comparable efficacy.

Anti-inflammatory Effects

Thiadiazole derivatives have been extensively studied for their anti-inflammatory properties. The presence of the thioacetamide group enhances the compound's ability to modulate inflammatory pathways.

Case Study:

In vivo studies have shown that compounds with similar structures significantly reduce levels of inflammatory markers in animal models. A study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives led to a marked decrease in edema and pain response in treated subjects.

Cytotoxicity Studies

The potential anticancer properties of this compound have also been investigated.

Case Study:

Research published in Cancer Letters evaluated the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The findings indicated that these compounds could induce apoptosis in tumor cells, particularly those expressing specific oncogenes.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity TypeDescriptionSource
AntimicrobialEffective against Gram-positive and Gram-negative bacteria with MICs between 10 to 50 µg/mLJournal of Medicinal Chemistry
Anti-inflammatoryReduces inflammatory markers in vivo; significant decrease in edema and pain responseBioorganic & Medicinal Chemistry Letters
CytotoxicityInduces apoptosis in cancer cell lines; potential anticancer agentCancer Letters

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Compound Name Aromatic Group Triazole Substituent Key Functional Groups
Target Compound 3-Chlorophenyl 4-Ethyl, 5-(3-methoxy-1-methylpyrazole) –Cl, –OCH₃, –CH₃
N-(3-Chloro-4-fluorophenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3-Chloro-4-fluorophenyl 4-Ethyl, 5-(2-pyridinyl) –Cl, –F, pyridine
N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4-Ethylphenyl 4-Ethyl, 5-(3-pyridinyl) –C₂H₅, pyridine
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Fluorophenyl 4-Ethyl, 5-(thiophen-2-yl) –F, thiophene

Key Observations :

  • Heterocyclic Diversity : The 3-methoxy-1-methylpyrazole in the target introduces hydrogen-bonding capacity (–OCH₃) and steric bulk (–CH₃), contrasting with pyridine (basic nitrogen) in or thiophene (sulfur-based π-interactions) in .

Physicochemical and Spectral Properties

  • NMR Shifts : Compounds with pyrazole substituents (e.g., the target) exhibit distinct chemical shifts in regions corresponding to protons near the triazole-thioacetamide linkage (δ 7.5–8.5 ppm) compared to pyridine analogs .
  • Lipophilicity : The target’s logP is estimated to be ~3.5 (calculated using fragment-based methods), higher than fluorophenyl analogs (logP ~2.8–3.1) due to the chloro group’s hydrophobicity .

Key Insights :

  • The target’s methoxy group could reduce metabolic degradation compared to unsubstituted pyrazoles, as seen in .
  • Chlorophenyl groups are associated with prolonged half-lives in agrochemicals but may raise toxicity concerns compared to fluorophenyl derivatives .

Q & A

Q. What are the established synthetic routes for this compound, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving:

  • Step 1 : Formation of the triazole-thiol intermediate (e.g., 4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol) through cyclocondensation of hydrazides and thioureas under reflux conditions .
  • Step 2 : Thioether linkage formation by reacting the thiol intermediate with 2-chloroacetonitrile in the presence of NaOH and polar aprotic solvents (e.g., DMF) .
  • Step 3 : Final coupling with N-(3-chlorophenyl)acetamide via nucleophilic substitution. Intermediates are characterized using IR spectroscopy (e.g., –NH stretch at ~3290 cm⁻¹, C=O at ~1678 cm⁻¹) and HRMS for molecular ion confirmation .

Q. How is structural validation performed post-synthesis?

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., methyl pyrazole protons at δ 3.8–4.2 ppm, chlorophenyl aromatic signals).
  • IR for functional group verification (e.g., C–N stretch at ~1287 cm⁻¹, C–O at ~1136 cm⁻¹) .
    • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles in crystalline forms .

Q. What preliminary biological assays are recommended for activity screening?

  • Antimicrobial Testing : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Target-specific assays (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric methods .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance thiolate ion reactivity during thioether formation .
  • Temperature Control : Maintain reflux conditions (~80–100°C) for cyclocondensation steps to minimize side products .
  • Catalyst Screening : Test bases like NaH or K₂CO₃ for efficient deprotonation in nucleophilic substitution .
  • Purification : Gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to isolate high-purity fractions .

Q. What computational strategies predict target binding and structure-activity relationships (SAR)?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with enzymes (e.g., fungal CYP51 for antifungal activity) .
  • QSAR Modeling : Train models on analogs (e.g., pyrazole-triazole derivatives) to correlate substituent electronegativity or steric effects with bioactivity .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., DNA gyrase) over 100-ns trajectories to prioritize synthesis targets .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Validate protocols using positive controls (e.g., ciprofloxacin for antimicrobial assays) and replicate under identical conditions (pH, inoculum size) .
  • Structural Analog Comparison : Test derivatives (e.g., replacing 3-methoxy with 3-ethoxy groups) to isolate substituent-specific effects .
  • Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by experimental variability .

Methodological Considerations

Q. What strategies enhance solubility for in vivo studies?

  • Prodrug Design : Introduce phosphate or glycoside groups at the acetamide moiety to improve hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release and enhanced bioavailability .

Q. How to assess metabolic stability in preclinical models?

  • Liver Microsome Assays : Incubate with rat/human microsomes and monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .

Comparative Analysis

Q. How does this compound compare to structurally similar triazole-pyrazole hybrids?

  • Activity Profile : Compared to N-(4-chlorophenyl) analogs, the 3-methoxy-1-methylpyrazole group enhances antifungal activity (e.g., 2–4× lower MIC against C. albicans) but reduces aqueous solubility .
  • Synthetic Complexity : The ethyl-triazole moiety simplifies regioselectivity vs. phenyl-substituted analogs requiring protective groups .

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